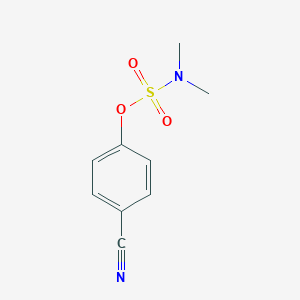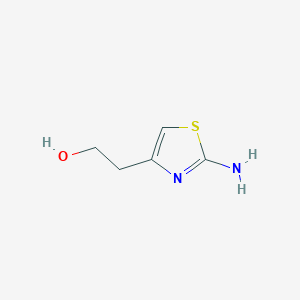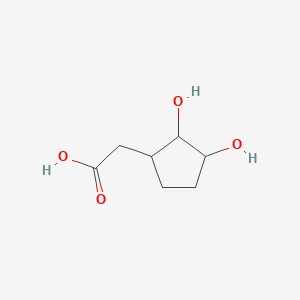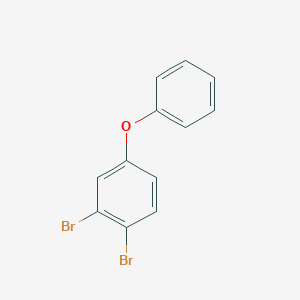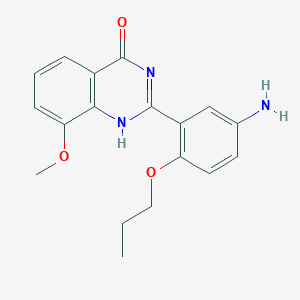
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one targets the EGFR tyrosine kinase, which is overexpressed in many cancer cells. By inhibiting this enzyme, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
生化学的および生理学的効果
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and downstream signaling proteins, such as AKT and ERK. 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
実験室実験の利点と制限
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro. In addition, its specificity for EGFR can be limited, as it can also inhibit other tyrosine kinases.
将来の方向性
There are several future directions for the research of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. One potential direction is the development of more specific EGFR inhibitors that can overcome the limitations of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. Another direction is the exploration of the combination of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one with other cancer therapies, such as immunotherapy. In addition, the role of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one in the treatment of other diseases, such as inflammatory disorders, could also be investigated. Finally, the development of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one analogs with improved pharmacokinetic properties could also be explored.
Conclusion:
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one is a small molecule inhibitor that targets the EGFR tyrosine kinase and has potential therapeutic applications in cancer treatment. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one and to develop more effective cancer therapies.
合成法
The synthesis of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one involves several steps, including the condensation of 2-aminophenol with propargyl bromide to form 2-(2-propynyloxy)phenol. This intermediate is then reacted with 5-bromo-2-nitroaniline to form 2-(5-bromo-2-nitrophenyl)prop-2-yn-1-ol. The nitro group is then reduced to an amino group, followed by cyclization with 8-methoxy-4-oxoquinazoline to form 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. The final product is obtained after purification through column chromatography.
科学的研究の応用
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has also been shown to enhance the efficacy of radiation therapy and chemotherapy in cancer treatment.
特性
CAS番号 |
178937-98-9 |
|---|---|
製品名 |
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one |
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC名 |
2-(5-amino-2-propoxyphenyl)-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O3/c1-3-9-24-14-8-7-11(19)10-13(14)17-20-16-12(18(22)21-17)5-4-6-15(16)23-2/h4-8,10H,3,9,19H2,1-2H3,(H,20,21,22) |
InChIキー |
ATYNISBFRAFGCF-UHFFFAOYSA-N |
異性体SMILES |
CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
SMILES |
CCCOC1=C(C=C(C=C1)N)C2=NC3=C(C=CC=C3OC)C(=O)N2 |
正規SMILES |
CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
同義語 |
4(1H)-Quinazolinone, 2-(5-amino-2-propoxyphenyl)-8-methoxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





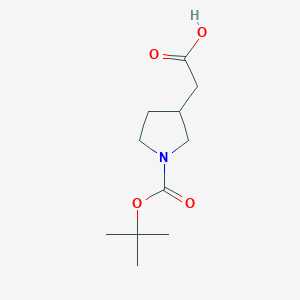
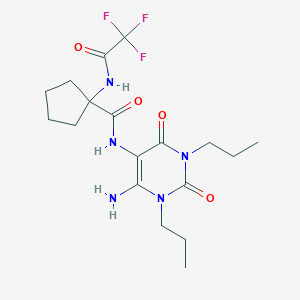
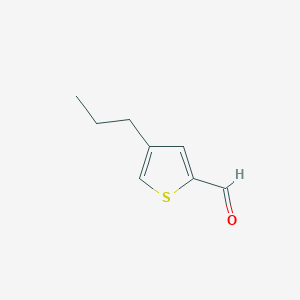
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)
